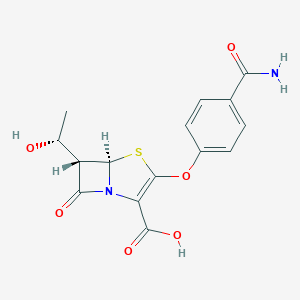

3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate

Descripción

Kallidin es una kinina bioactiva que se forma en respuesta a una lesión a partir de precursores de cininógeno mediante la acción de las calicreínas. Es un decapéptido con la secuencia H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH. Kallidin puede convertirse en bradiquinina por la enzima aminopeptidasa y también puede ser un sustrato para la carboxipeptidasa M y N .

Propiedades

Número CAS |

105275-74-9 |

|---|---|

Fórmula molecular |

C15H14N2O6S |

Peso molecular |

350.3 g/mol |

Nombre IUPAC |

(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H14N2O6S/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22)/t6-,9+,13-/m1/s1 |

Clave InChI |

MVTIDDWEBUVRRW-XIDCRBKBSA-N |

SMILES |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |

SMILES isomérico |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |

SMILES canónico |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |

Sinónimos |

3-(4-carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate HRE 664 HRE-664 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Kallidin se sintetiza a través de la escisión proteolítica del cininógeno por la calicreína tisular. Las condiciones de reacción suelen implicar el uso de enzimas específicas que facilitan el proceso de escisión. La síntesis se puede llevar a cabo in vitro utilizando enzimas purificadas y condiciones controladas para garantizar la formación precisa del decapéptido .

Métodos de producción industrial: En entornos industriales, kallidin se produce utilizando tecnología de ADN recombinante. Esto implica la expresión de calicreína en cultivos celulares bacterianos o de mamíferos, seguido de la extracción y purificación de la enzima. La enzima se utiliza entonces para escindir el cininógeno para producir kallidin. El proceso está optimizado para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Kallidin sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: Kallidin puede ser oxidado por especies reactivas de oxígeno, lo que lleva a la formación de varios productos oxidados.

Reducción: Las reacciones de reducción pueden ocurrir, aunque son menos comunes para kallidin.

Sustitución: Kallidin puede sufrir reacciones de sustitución, particularmente en los residuos de aminoácidos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas.

Reducción: Agentes reductores como el ditiotreitol.

Sustitución: Reactivos específicos que se dirigen a los residuos de aminoácidos para la sustitución.

Productos principales formados:

Oxidación: Productos de kallidin oxidados.

Reducción: Formas reducidas de kallidin.

Sustitución: Kallidin modificado con residuos de aminoácidos sustituidos

Aplicaciones Científicas De Investigación

Kallidin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un péptido modelo para estudiar la escisión proteolítica y las interacciones enzima-sustrato.

Biología: Investigado por su papel en la inflamación, la regulación de la presión arterial y la mediación del dolor.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en condiciones como el angioedema hereditario, las enfermedades cardiovasculares y los trastornos inflamatorios.

Industria: Utilizado en el desarrollo de ensayos diagnósticos y agentes terapéuticos que se dirigen al sistema calicreína-quinina .

Mecanismo De Acción

Kallidin ejerce sus efectos uniéndose a los receptores de bradiquinina, específicamente al receptor B2 de bradiquinina y, en menor medida, al receptor B1 de bradiquinina. Al unirse, desencadena una cascada de vías de señalización intracelular, incluyendo la activación de proteínas G, fosfolipasa C y la liberación de calcio intracelular. Esto conduce a varias respuestas fisiológicas como la vasodilatación, el aumento de la permeabilidad vascular y la liberación de mediadores inflamatorios .

Compuestos similares:

Bradiquinina: Un nonapéptido que es estructuralmente similar a kallidin pero carece del residuo adicional de lisina en el extremo N-terminal.

Des-Arg9-bradiquinina: Un metabolito de la bradiquinina con la arginina C-terminal eliminada.

Des-Arg10-kallidin: Un metabolito de kallidin con la arginina C-terminal eliminada.

Comparación: Kallidin es único debido a la presencia de un residuo de lisina adicional en el extremo N-terminal en comparación con la bradiquinina. Esta diferencia estructural influye en su afinidad de unión y especificidad para los receptores de bradiquinina. Kallidin y sus metabolitos desempeñan papeles distintos en los procesos fisiológicos y patológicos, siendo kallidin más potente en ciertas respuestas inflamatorias .

Comparación Con Compuestos Similares

Bradykinin: A nonapeptide that is structurally similar to kallidin but lacks the additional lysine residue at the N-terminal end.

Des-Arg9-bradykinin: A metabolite of bradykinin with the C-terminal arginine removed.

Des-Arg10-kallidin: A metabolite of kallidin with the C-terminal arginine removed.

Comparison: Kallidin is unique due to the presence of an additional lysine residue at the N-terminal end compared to bradykinin. This structural difference influences its binding affinity and specificity for bradykinin receptors. Kallidin and its metabolites play distinct roles in physiological and pathological processes, with kallidin being more potent in certain inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.